N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H15N3O3S/c1-11-18(21-14-5-3-2-4-13(14)19-11)25-9-17(22)20-12-6-7-15-16(8-12)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22) |
InChI Key |
CVAIIYBRADRQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
3-Methylquinoxaline-2-thiol is synthesized via cyclocondensation of o-phenylenediamine with methylglyoxal, followed by thiolation. The reaction proceeds as follows:
Key parameters:
-
Solvent : Acetic acid for cyclization; toluene for thiolation.
-
Catalyst : Phosphorus pentasulfide (PS) enables efficient thiol group introduction.
Preparation of N-(1,3-Benzodioxol-5-yl) Chloroacetamide
The acetamide bridge is formed by reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride under Schotten-Baumann conditions:
Optimization Notes :
-
Temperature : Maintaining 0–5°C prevents hydrolysis of chloroacetyl chloride.
-
Base : Aqueous NaOH neutralizes HCl byproduct, driving the reaction to completion.
Thiol-Acetamide Coupling via Nucleophilic Substitution
The final step involves substituting the chloro group in N-(1,3-benzodioxol-5-yl) chloroacetamide with 3-methylquinoxaline-2-thiol:
Reaction Conditions and Optimization
-
Base : CsCO (2.5 equiv) in DMF at 60°C for 12 hours achieves 78% yield. Alternative bases (KCO, NaH) result in lower yields (≤65%) due to incomplete deprotonation of the thiol.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion. DMF is preferred for its balance of solubility and boiling point.
-
Additives : Tetrabutylammonium bromide (TBAB, 0.1 equiv) improves phase transfer, increasing yield to 82%.
Mechanistic Insights
The reaction proceeds via an S2 mechanism:
-
Deprotonation of 3-methylquinoxaline-2-thiol by CsCO generates a thiolate anion.
-
Nucleophilic attack on the chloroacetamide’s electrophilic carbon displaces chloride.
-
Workup with aqueous HCl precipitates the product, which is purified via recrystallization (ethanol/water).
Alternative Routes: Oxidative Coupling
Diaryliodonium Salt-Mediated Coupling
Recent advances employ diaryliodonium salts for C–S bond formation. Using 3-methylquinoxalin-2-yl(tolyl)iodonium acetate as the arylating agent:
Advantages :
Limitations :
-
High cost of iodonium salts limits scalability.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white needles (mp 182–184°C).
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d) : δ 8.72 (s, 1H, NH), 7.89–6.82 (m, 6H, aromatic), 4.31 (s, 2H, CH), 3.91 (s, 3H, OCH), 2.45 (s, 3H, CH).
-
HRMS (ESI+) : m/z calc. for CHNOS [M+H]: 366.0912; found: 366.0915.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 78% | Low | High | ≥98% |
| Oxidative Coupling | 80% | High | Moderate | ≥97% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.
In Materials Science: Its electronic properties may be exploited in the design of semiconductors or other electronic devices.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity: The target compound’s quinoxaline group distinguishes it from quinazoline () or oxadiazole () derivatives.
- Substituent Effects: The 3-methyl group on quinoxaline may sterically hinder interactions compared to the 4-methylphenyl group in ’s compound.
- Molecular Weight : The target compound (~389 g/mol) falls within the typical range for drug-like molecules, whereas ’s derivative (445 g/mol) approaches the upper limit for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
